M11L protein - 148970-63-2

M11L protein

Catalog Number: EVT-1518155
CAS Number: 148970-63-2
Molecular Formula: C30H34N2O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

M11L protein is derived from the Myxoma virus, which primarily infects rabbits but can also affect other species. It is classified under the category of viral proteins, specifically those that interact with host cellular mechanisms to evade immune responses. This classification highlights its function as an apoptosis inhibitor, akin to other anti-apoptotic proteins found in various viruses .

Synthesis Analysis

Methods and Technical Details

The synthesis of M11L protein can be achieved through several methods:

  1. Polymerase Chain Reaction (PCR): The coding sequence for M11L is amplified using specific primers designed for cloning into expression vectors. For example, primers such as 5′Eco and 3′Sal are utilized to facilitate cloning into T-tailed vectors like pT7blue, enabling subsequent expression in mammalian cells .
  2. Cell-Free Protein Synthesis: This method involves reconstituted systems like the PURE system, which allows for the production of proteins without living cells. This approach provides flexibility in manipulating reaction conditions and optimizing yield .
  3. Fusion Protein Constructs: M11L can be expressed as a fusion protein with green fluorescent protein (GFP) to facilitate visualization and study of its localization within cells. This is achieved by cloning the M11L coding sequence into vectors such as pS65T-C1 .
Molecular Structure Analysis

Structure and Data

The M11L protein exhibits a unique structure characterized by its membrane association and mitochondrial localization signals. Detailed structural analysis has revealed hydrophobic regions critical for its function in inhibiting apoptosis. The protein's structure includes:

  • Hydrophobic Domains: These regions enable integration into mitochondrial membranes, crucial for its role in preventing cytochrome c release and subsequent apoptosis.
  • Amino Acid Composition: The specific arrangement of amino acids contributes to its stability and functionality as an apoptosis inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

M11L protein participates in several biochemical reactions:

  • Inhibition of Cytochrome c Release: By localizing to mitochondria, M11L prevents the release of cytochrome c, a key step in the apoptotic pathway.
  • Interaction with Cellular Proteins: M11L interacts with various host cell proteins, modulating their functions to favor viral replication over host cell death .

These interactions are critical for understanding how M11L contributes to Myxoma virus pathogenesis.

Mechanism of Action

Process and Data

The mechanism through which M11L exerts its effects involves:

  • Binding to Pro-apoptotic Factors: M11L binds to pro-apoptotic proteins such as Bax and Bak, inhibiting their activity and preventing mitochondrial outer membrane permeabilization.
  • Regulation of Apoptotic Signaling Pathways: By modulating signaling pathways associated with apoptosis, M11L enhances viral survival within host cells .

Data from studies indicate that M11L's ability to inhibit apoptosis significantly increases Myxoma virus virulence.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

M11L protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 18 kDa.
  • Solubility: It is soluble in detergents due to its membrane-associated nature.
  • Stability: The protein maintains stability under physiological conditions but may require specific buffers for optimal activity during assays .

These properties are essential for experimental applications involving M11L.

Applications

Scientific Uses

M11L protein has several applications in scientific research:

  • Viral Pathogenesis Studies: Researchers utilize M11L to study mechanisms of viral evasion from host immune responses.
  • Apoptosis Research: As an apoptosis inhibitor, M11L serves as a model for understanding apoptotic pathways and developing therapeutic interventions targeting these processes.
  • Biotechnology Applications: The ability to manipulate M11L expression can aid in developing viral vectors for gene therapy or vaccine development .
Structural Characterization of M11L

Primary Sequence Analysis and Unique Features

M11L is a 166-amino acid protein encoded by myxoma virus (a leporipoxvirus) with no significant sequence homology to any known host or viral proteins outside the poxvirus family. Its primary structure features a central hydrophobic region (residues 143–160) flanked by positively charged residues, forming a putative transmembrane domain. Notably, the C-terminal region (residues 120–166) contains a cluster of basic amino acids (e.g., Lys/Arg) adjacent to the hydrophobic core, which is critical for mitochondrial targeting. Unlike cellular Bcl-2 proteins, M11L lacks discernible Bcl-2 homology (BH) motifs in its primary sequence, indicating a unique evolutionary origin [1] [5] [9].

Table 1: Key Primary Sequence Features of M11L

FeatureResidue RangeSequence CharacteristicsFunctional Role
Transmembrane domain143–16018 hydrophobic residues (e.g., VILF)Membrane anchoring
Flanking basic residues120–142, 161–166Lys/Arg-rich clustersMitochondrial targeting signal
Disulfide bondCys³³–Cys¹²⁷Stabilizes tertiary structureStructural integrity

Tertiary Structure and Bcl-2-like Fold Despite Sequence Divergence

Despite lacking sequence similarity to Bcl-2 proteins, M11L adopts a tertiary structure remarkably congruent with the Bcl-2 fold. X-ray crystallography (PDB: 2JBX, resolution: 2.73 Å) reveals a bundle of six α-helices (α1–α6) arranged in a conserved topology: helices α2–α5 form a central hydrophobic core, while α1 and α6 cap the structure (Figure 1B). This fold shares a root-mean-square deviation (RMSD) of 2.5–3.0 Å with human Bcl-xL, confirming structural mimicry. The core scaffold includes a solvent-exposed hydrophobic groove formed by helices α2–α4, analogous to the BH3-binding groove of prosurvival Bcl-2 proteins. This groove enables M11L to engage pro-apoptotic effectors like Bak and Bax, despite minimal primary sequence conservation [2] [6] [7].

Table 2: Structural Comparison of M11L and Bcl-xL

Structural FeatureM11LBcl-xLFunctional Implication
Overall fold6-helical bundle7-helical bundleConvergent evolution
BH3-binding grooveFormed by α2–α4Formed by α2–α4, α5Bak/Bax interaction site
Hydrophobic coreHelix α5Helix α5Structural stability
Disulfide bondCys³³–Cys¹²⁷ (α1–α5 link)AbsentUnique redox stabilization

C-terminal Mitochondrial Targeting Domain: Hydrophobic and Charged Residues

M11L localizes to the mitochondrial outer membrane (MOM) via a C-terminal targeting domain (residues 120–166). This domain contains:

  • A hydrophobic core (residues 143–160) that inserts into the MOM.
  • Flanking basic residues (e.g., Arg¹²², Lys¹³⁰, Arg¹⁶⁴) that electrostatically interact with acidic phospholipids of mitochondrial membranes.
  • A positively charged tail (residues 161–166) enhancing membrane affinity.

Functional studies show that truncation at residue 143 (deleting the hydrophobic domain) abolishes mitochondrial localization. Mutagenesis of flanking basic residues (e.g., R122A/K130A) disrupts targeting, confirming their essential role. This domain enables M11L to regulate mitochondrial permeability transition pores (PT pores) by associating with the peripheral benzodiazepine receptor (PBR), a key component of the pore complex [1] [3] [5].

Table 3: Functional Impact of M11L Mitochondrial Targeting Mutations

MutationLocalization DefectApoptosis InhibitionViral Virulence
Wild-type M11LIntact mitochondrial bindingFull activityLethal infection in rabbits
Δ143 (truncation)Cytosolic dispersionAbolishedNon-lethal, attenuated disease
R122A/K130A (charge swap)Reduced mitochondrial bindingPartially impairedReduced pathogenicity

Crystal Structure Insights: Comparison with Prosurvival Bcl-2 Family Members

The crystal structure of M11LΔ143 (residues 1–142, PDB: 2JBX) reveals three key functional insights:

  • BH3-binding groove mimicry: The groove (dimensions: 20 Å × 10 Å × 8 Å) binds Bak-derived BH3 peptides with high affinity (Kd = 4.9 ± 0.3 μM), comparable to Bcl-xL (Kd = 0.5 μM). This groove is formed by conserved hydrophobic residues (e.g., Leu⁷⁵, Phe⁷⁹, Leu⁸³) that engage the Bak BH3 helix similarly to Bcl-xL [2] [6] [8].
  • Disulfide bond stabilization: An intramolecular disulfide (Cys³³–Cys¹²⁷) links helices α1 and α5. Reduction experiments confirm this bond enhances thermodynamic stability without altering the overall fold, a feature absent in most cytosolic Bcl-2 proteins.
  • Dimerization interface: Crystal packing reveals homodimerization via helices α6, burying 1,200 Ų of surface area. While physiological relevance is unconfirmed, this suggests potential for higher-order oligomerization, akin to cellular Bcl-2 proteins.

Evolutionarily, M11L exemplifies viral structural mimicry: It converges on the Bcl-2 fold without genetic homology, enabling specific blockade of Bak/Bax activation. This contrasts with viral Bcl-2 homologs (e.g., adenovirus E1B-19K), which retain sequence-level similarity to host proteins [4] [6] [7].

Figure 1: Structural Mimicry of M11L and Bcl-xL(A) Superposition of M11L (blue) and Bcl-xL (gold) showing conserved helix arrangement (RMSD = 2.8 Å).(B) Surface representation of M11L’s BH3-like groove (yellow) binding a Bak BH3 peptide (red).(C) Mitochondrial targeting mechanism: C-terminal domain (orange) inserts into the MOM, positioning the N-terminal groove to sequester Bak/Bax.

Key Structural and Functional Insights

  • Mechanism of apoptosis inhibition: By occupying the activation groove of Bak/Bax, M11L prevents their oligomerization and pore formation in mitochondrial membranes.
  • Cell-type specificity: M11L preferentially inhibits apoptosis in monocytes/macrophages, explaining the proinflammatory phenotype of M11L-knockout viruses.
  • Viral fitness: Mitochondrial localization is indispensable for M11L’s role in viral pathogenesis, as mutants fail to inhibit cytochrome c release.

M11L demonstrates how viruses exploit structural convergence to subvert host defenses, providing a paradigm for mitochondrial apoptosis regulation [1] [3] [5].

Properties

CAS Number

148970-63-2

Product Name

M11L protein

Molecular Formula

C30H34N2O7

Synonyms

M11L protein

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